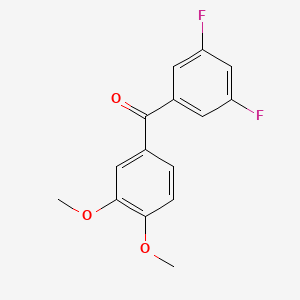

3,5-Difluoro-3',4'-dimethoxybenzophenone

Descripción general

Descripción

3,5-Difluoro-3’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H12F2O3 and a molecular weight of 278.25 g/mol . This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzophenone core. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’,4’-dimethoxybenzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3,4-dimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3,5-Difluoro-3’,4’-dimethoxybenzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Difluoro-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzophenones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Enzyme Inhibition

Research indicates that 3,5-Difluoro-3',4'-dimethoxybenzophenone can inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been shown to disrupt the function of BCL6, a protein implicated in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against A549 (lung cancer) and Caco-2 (colon cancer) cells, with effective concentrations indicated by low IC50 values.

Anti-inflammatory Effects

The compound's anti-inflammatory potential is linked to its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential use in developing treatments for inflammatory diseases.

Agricultural Applications

This compound has been explored as a key intermediate in the synthesis of fungicidal agents. Benzophenones are known for their efficacy against phytopathogenic fungi, making this compound a valuable candidate in agricultural chemistry . Its structural features allow for modifications that enhance fungicidal activity while maintaining low toxicity profiles.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of UV filters and photostabilizers. Its ability to absorb UV light can protect materials from degradation caused by UV radiation, thereby extending their lifespan .

Case Studies

Several case studies highlight the efficacy of this compound:

- Cancer Cell Line Studies : In a study examining various derivatives against A549 cells, this compound showed an IC50 value significantly lower than many other tested compounds, indicating potent anticancer properties.

- Inflammation Models : Experimental models involving induced inflammation demonstrated that treatment with this compound resulted in reduced levels of inflammatory markers compared to controls.

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-3’,4’-dimethoxybenzophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

3,5-Difluoro-3’,4’-dimethoxybenzophenone can be compared with other similar compounds such as:

- 3,5-Difluorobenzophenone

- 3,4-Dimethoxybenzophenone

- 3,5-Difluoro-4-methoxybenzophenone

These compounds share similar structural features but differ in the number and position of fluorine and methoxy groups. The unique combination of these groups in 3,5-Difluoro-3’,4’-dimethoxybenzophenone imparts distinct chemical and biological properties, making it valuable for specific research applications .

Actividad Biológica

3,5-Difluoro-3',4'-dimethoxybenzophenone is a synthetic compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

The molecular formula of this compound is CHFO, with an average mass of 278.255 g/mol. The compound features two fluorine atoms and two methoxy groups on a benzophenone core, which contribute to its chemical reactivity and biological interactions .

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The precise molecular targets depend on the context of use, but studies suggest significant interactions with protein-ligand complexes .

Enzyme Inhibition

Research indicates that this compound can effectively inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to disrupt the function of BCL6, a protein implicated in cancer progression . The inhibition of such proteins can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against A549 (lung cancer) and Caco-2 (colon cancer) cells, showing promising results with IC50 values indicating effective concentrations for inducing cell death .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is linked to its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This activity suggests its potential use in developing treatments for inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzophenone | Lacks methoxy groups | Moderate enzyme inhibition |

| 3,4-Dimethoxybenzophenone | Lacks fluorine atoms | Limited anticancer activity |

| 3,5-Difluoro-4-methoxybenzophenone | Similar fluorine but different methoxy position | Variable biological effects |

The distinct combination of fluorine and methoxy groups in this compound enhances its biological activity compared to these related compounds .

Case Studies

Several case studies highlight the efficacy of this compound:

- Cancer Cell Line Studies : In a study examining various derivatives against A549 cells, this compound showed an IC50 value significantly lower than many other tested compounds, indicating potent anticancer properties .

- Inflammation Models : Experimental models involving induced inflammation demonstrated that treatment with this compound resulted in reduced levels of inflammatory markers compared to controls .

Propiedades

IUPAC Name |

(3,5-difluorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWILZBNVYCTPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374249 | |

| Record name | 3,5-Difluoro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-19-4 | |

| Record name | 3,5-Difluoro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.